N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide is a synthetic compound that features a unique combination of an oxadiazole ring and an epoxide group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies. The oxadiazole ring is known for its stability and biological activity, while the epoxide group is highly reactive, making this compound versatile for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and hydrazine hydrate under reflux conditions can yield the desired oxadiazole ring .
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Amidation: : The final step involves the formation of the carboxamide group. This can be done by reacting the oxadiazole-epoxide intermediate with an amine, such as ammonia or a primary amine, under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the conditions and reagents used.
Substitution: The epoxide group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Diols: From the oxidation of the epoxide group.
Amines: From nucleophilic substitution reactions involving the epoxide group.
Reduced Oxadiazoles: From reduction reactions of the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactive epoxide group makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The oxadiazole ring is known for its biological activity, and the presence of the epoxide group can enhance its reactivity with biological targets.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The unique combination of functional groups allows for interactions with various biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide involves its interaction with biological molecules through its reactive epoxide group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The oxadiazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the epoxide group, making it less reactive.
Epoxide-containing compounds: Such as epichlorohydrin, which lacks the oxadiazole ring.
Uniqueness
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide is unique due to the combination of the oxadiazole ring and the epoxide group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12(9-7-17-9)13-6-10-14-11(15-18-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVLUEQURGOZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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